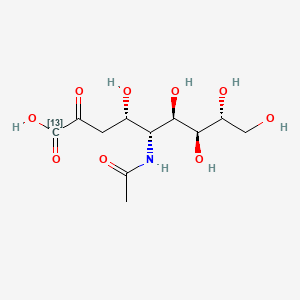
Plk1-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plk1-IN-6 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine-protein kinase that plays a crucial role in cell cycle regulation, particularly during mitosis. PLK1 is often overexpressed in various cancers, making it a significant target for cancer therapy. This compound has shown promising anti-proliferative activity against cancer cells, making it a valuable compound in cancer research and treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Plk1-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final productSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using high-quality raw materials, and implementing stringent quality control measures to produce large quantities of this compound suitable for clinical and research applications .
化学反応の分析
Types of Reactions
Plk1-IN-6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound .
科学的研究の応用
Plk1-IN-6 has a wide range of scientific research applications, including:
Cancer Research: This compound is extensively studied for its potential to inhibit cancer cell proliferation by targeting PLK1, which is overexpressed in many tumors.
Cell Cycle Studies: Researchers use this compound to study the role of PLK1 in cell cycle regulation, particularly during mitosis.
Drug Development: This compound serves as a lead compound for developing new anticancer drugs with improved efficacy and safety profiles.
Biological Studies: The compound is used to investigate the molecular mechanisms underlying PLK1-mediated cellular processes, such as chromosome segregation and cytokinesis.
作用機序
Plk1-IN-6 exerts its effects by selectively inhibiting the kinase activity of PLK1. This inhibition disrupts the phosphorylation of key substrates involved in mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include the ATP-binding site of PLK1, where it competes with ATP to prevent substrate phosphorylation . Additionally, this compound affects various signaling pathways associated with cell division and survival .
類似化合物との比較
Similar Compounds
Several compounds share similar inhibitory activity against PLK1, including:
Volasertib: A potent PLK1 inhibitor that has shown promise in clinical trials for various cancers.
Onvansertib: Another PLK1 inhibitor with demonstrated efficacy in combination therapies for cancer treatment.
BI 2536: A well-known PLK1 inhibitor used in preclinical and clinical studies.
Uniqueness of Plk1-IN-6
This compound stands out due to its high selectivity and potency against PLK1, with an IC50 value of 0.45 nM . This high selectivity minimizes off-target effects and enhances its therapeutic potential. Additionally, this compound has shown significant anti-proliferative activity against cancer cells, making it a valuable tool in cancer research and therapy .
特性
分子式 |
C28H37N9O3 |
|---|---|
分子量 |
547.7 g/mol |
IUPAC名 |
(7R)-8-cyclopentyl-7-ethyl-2-[2-methoxy-4-[5-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]anilino]-5-methyl-7H-pteridin-6-one |
InChI |
InChI=1S/C28H37N9O3/c1-4-21-27(38)35(2)22-16-30-28(33-26(22)37(21)19-7-5-6-8-19)31-20-10-9-18(15-23(20)39-3)25-32-24(40-34-25)17-36-13-11-29-12-14-36/h9-10,15-16,19,21,29H,4-8,11-14,17H2,1-3H3,(H,30,31,33)/t21-/m1/s1 |
InChIキー |
CQQFCBITQKNHPX-OAQYLSRUSA-N |
異性体SMILES |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C5=NOC(=N5)CN6CCNCC6)OC)C |
正規SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C5=NOC(=N5)CN6CCNCC6)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
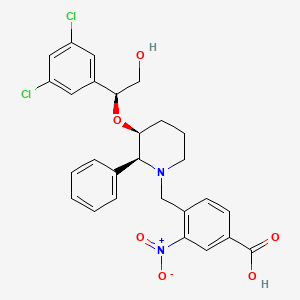
![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)
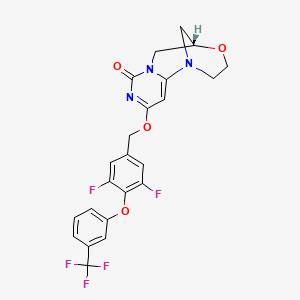


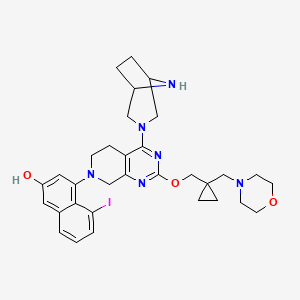
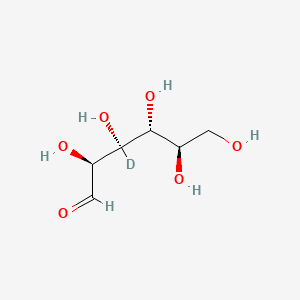
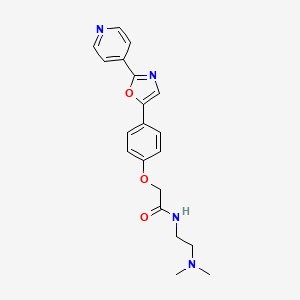
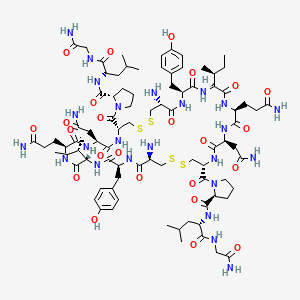
![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)
